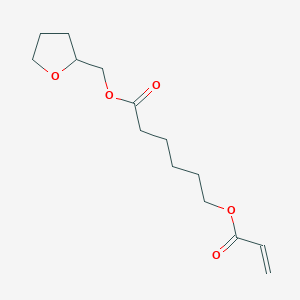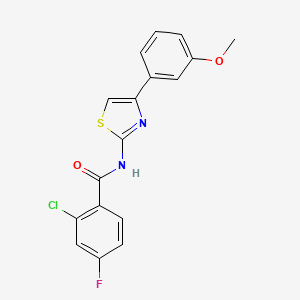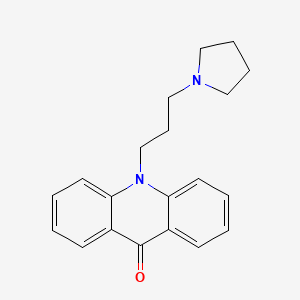
10-(3-(Pyrrolidin-1-yl)propyl)acridin-9(10H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-(3-(Pyrrolidin-1-yl)propyl)acridin-9(10H)-one is a synthetic organic compound that belongs to the acridine family. Acridines are known for their planar structure and ability to intercalate into DNA, making them significant in various scientific fields, including medicinal chemistry and molecular biology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-(3-(Pyrrolidin-1-yl)propyl)acridin-9(10H)-one typically involves the following steps:
Starting Material: The synthesis begins with acridin-9(10H)-one.
Alkylation: The acridin-9(10H)-one is alkylated with 3-chloropropylamine to introduce the propyl chain.
Cyclization: The intermediate product undergoes cyclization with pyrrolidine to form the final compound.
The reaction conditions often involve the use of organic solvents such as dichloromethane or ethanol, and the reactions are typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to optimize yield and purity. These methods ensure scalability and consistency in the production process.
化学反応の分析
Types of Reactions
10-(3-(Pyrrolidin-1-yl)propyl)acridin-9(10H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the acridinone moiety to acridine.
Substitution: Nucleophilic substitution reactions can occur at the acridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products
Oxidation: N-oxides of the original compound.
Reduction: Acridine derivatives.
Substitution: Various substituted acridine compounds.
科学的研究の応用
10-(3-(Pyrrolidin-1-yl)propyl)acridin-9(10H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Acts as a DNA intercalator, useful in studying DNA-protein interactions.
Industry: Utilized in the development of fluorescent probes and dyes for various analytical techniques.
作用機序
The mechanism of action of 10-(3-(Pyrrolidin-1-yl)propyl)acridin-9(10H)-one primarily involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA, leading to inhibition of DNA replication and transcription. The compound targets the DNA double helix, inserting itself between base pairs and stabilizing the DNA structure.
類似化合物との比較
Similar Compounds
Acridine Orange: A well-known acridine derivative used as a nucleic acid-selective fluorescent cationic dye.
Proflavine: Another acridine derivative with antiseptic properties.
Amsacrine: An anticancer agent that intercalates into DNA and inhibits topoisomerase II.
Uniqueness
10-(3-(Pyrrolidin-1-yl)propyl)acridin-9(10H)-one is unique due to its specific structural modifications, which enhance its DNA intercalation properties and potential therapeutic applications. Its pyrrolidine moiety provides additional binding interactions, making it a valuable compound for research and development.
特性
分子式 |
C20H22N2O |
|---|---|
分子量 |
306.4 g/mol |
IUPAC名 |
10-(3-pyrrolidin-1-ylpropyl)acridin-9-one |
InChI |
InChI=1S/C20H22N2O/c23-20-16-8-1-3-10-18(16)22(19-11-4-2-9-17(19)20)15-7-14-21-12-5-6-13-21/h1-4,8-11H,5-7,12-15H2 |
InChIキー |
GUZKPTOXVOEWEN-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)CCCN2C3=CC=CC=C3C(=O)C4=CC=CC=C42 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


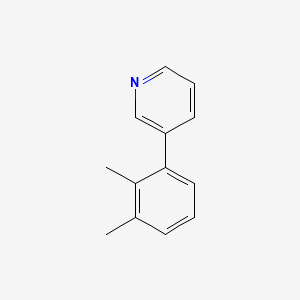
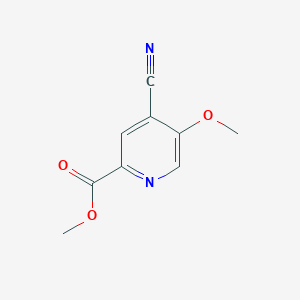
![[(2R,3R,4S,5R,6R)-3,5-diacetyloxy-4-hydroxy-6-methoxyoxan-2-yl]methyl acetate](/img/structure/B14135382.png)
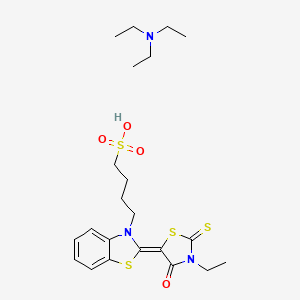
![(2E)-2-[4-(2-oxo-5-pentyltetrahydrofuran-3-yl)butan-2-ylidene]hydrazinecarboxamide](/img/structure/B14135395.png)
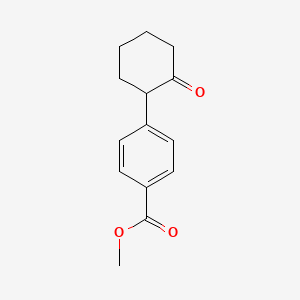
![methyl (4R)-4-[(3R,5S,8R,9S,10S,12S,13R,14S,17R)-10,13-dimethyl-3,7,12-tris(trimethylsilyloxy)-2,3,4,5,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B14135415.png)
![2-(Bromomethyl)-6-chloro-4-methyl-2,3-dihydrofuro[3,2-c]quinoline](/img/structure/B14135423.png)
![2-methyl-1-[(4-methylphenyl)sulfonyl]-5-nitro-1H-indole](/img/structure/B14135428.png)


